Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl-
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Overview
Description
Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl-: is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a diphenyl(phenylthio)methyl group and a methyl group. Aromatic compounds like this one are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The large-scale production requires stringent control of reaction parameters to ensure high yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation process can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups, while halogens can be introduced using halogenation reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: HNO₃/H₂SO₄ for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl- is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aromatic compounds with biological macromolecules. It may also serve as a model compound in drug design and development, helping to understand the behavior of similar structures in biological systems.
Industry: Industrially, this compound finds applications in the production of specialty chemicals, polymers, and materials. Its stability and reactivity make it suitable for use in various chemical processes and manufacturing applications.
Mechanism of Action
The mechanism of action of Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The aromatic ring can participate in π-π stacking interactions, while the substituents can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
- Benzene, 1-methyl-2-(phenylthio)-
- Benzene, (1-methyl-1-propenyl)-
- Benzene, 1-methyl-2-(phenylmethyl)-
Uniqueness: Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl- is unique due to the presence of the diphenyl(phenylthio)methyl group, which imparts distinct electronic and steric properties. This makes it different from other benzene derivatives that may have simpler substituents. The compound’s specific structure allows for unique reactivity patterns and applications in various fields.
Properties
CAS No. |
61623-65-2 |
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Molecular Formula |
C26H22S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[diphenyl(phenylsulfanyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C26H22S/c1-21-17-19-24(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)27-25-15-9-4-10-16-25/h2-20H,1H3 |
InChI Key |
KTSRZVFMABSRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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